molecular formula C14H8BrClO3 B2760199 2-Bromo-4-formylphenyl 4-chlorobenzoate CAS No. 944681-76-9

2-Bromo-4-formylphenyl 4-chlorobenzoate

Cat. No.: B2760199
CAS No.: 944681-76-9
M. Wt: 339.57
InChI Key: WREJTLDPPCTXHQ-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 4-chlorobenzoate (CAS: 944681-76-9) is a substituted benzoate ester with the molecular formula C₁₄H₈BrClO₃ and a molecular weight of 339.57 g/mol . The compound features a bromine atom at the ortho position (C2) and a formyl group at the para position (C4) on the phenol ring, esterified to a 4-chlorobenzoate moiety. Its synthesis likely involves nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 2-bromo-4-formylphenol under mild conditions, analogous to methods described for related phenacyl benzoates . The compound’s high purity (>90%) and reactive formyl group make it a candidate for applications in organic synthesis, particularly as a precursor for cross-coupling reactions or photolabile protecting groups .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClO3/c15-12-7-9(8-17)1-6-13(12)19-14(18)10-2-4-11(16)5-3-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREJTLDPPCTXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-chlorobenzoate typically involves the following steps:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the formylated bromophenyl compound with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-4-formylphenyl 4-chlorobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-Bromo-4-hydroxymethylphenyl 4-chlorobenzoate.

    Oxidation: Formation of 2-Bromo-4-carboxyphenyl 4-chlorobenzoate.

Scientific Research Applications

2-Bromo-4-formylphenyl 4-chlorobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-chlorobenzoate involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. In reduction and oxidation reactions, the formyl group undergoes transformation to hydroxymethyl or carboxyl groups, respectively, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzoate Moiety

4-Chlorobenzoate vs. 4-Bromobenzoate Derivatives

Replacing the 4-chloro substituent with bromine (e.g., in 4-formyl-2-nitrophenyl 4-bromo-benzoate ) introduces steric and electronic differences. Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) and higher polarizability enhance van der Waals interactions in enzyme binding pockets, as seen in studies of isosorbide di-esters binding to cholinesterases . However, the 4-chloro group in the target compound may offer better metabolic stability, as chlorinated aromatics are less prone to microbial degradation compared to brominated analogs .

Positional Isomerism: 4-Chloro vs. 2-Chlorobenzoate

In 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS: 443664-51-5), the chlorine substituent shifts to the ortho position on the benzoate ring . This alters steric hindrance and electronic effects:

  • Electron-withdrawing effects are less pronounced compared to para-substituted analogs, affecting reactivity in nucleophilic substitutions .

Substituent Variations in the Phenol Moiety

Formyl Group Position and Reactivity

The para-formyl group in the target compound contrasts with derivatives like 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate , where a ketone replaces the formyl group. The formyl group’s electrophilic nature enhances susceptibility to nucleophilic additions (e.g., Grignard reactions), while ketones are more stable but less reactive.

Additional Functional Groups

The presence of a methoxy group in 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate introduces electron-donating effects, increasing solubility in polar solvents (e.g., ethanol or DMF) compared to the target compound .

Physicochemical Properties

Property 2-Bromo-4-formylphenyl 4-chlorobenzoate 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate 4-Formyl-2-nitrophenyl 4-bromo-benzoate
Molecular Formula C₁₄H₈BrClO₃ C₁₅H₁₀BrClO₄ C₁₄H₈BrNO₅
Molecular Weight (g/mol) 339.57 369.59 366.58
Key Substituents 4-Cl, 2-Br, 4-CHO 2-Cl, 2-Br, 4-CHO, 6-OCH₃ 4-Br, 2-NO₂, 4-CHO
Predicted Density (g/cm³) N/A 1.561 N/A

Notes:

  • The methoxy group in the analog increases molecular weight and density .
  • Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing stability but reducing solubility.

Biological Activity

2-Bromo-4-formylphenyl 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, focusing on its antimicrobial effects and possible mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with 2-bromo-4-formylphenol in the presence of coupling agents. The reaction conditions are optimized to yield high-purity products, which can be characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its effectiveness against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Candida albicans64 µg/mLModerate
Aspergillus niger32 µg/mLModerate

The MIC values indicate that the compound exhibits moderate to high antibacterial activity, particularly against Staphylococcus aureus, which is a significant pathogen in clinical settings. The compound also shows antifungal activity, albeit at higher concentrations.

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial metabolism, leading to inhibition of growth.

Case Studies

  • Case Study on Staphylococcus aureus
    • A study conducted on clinical isolates of S. aureus demonstrated that treatment with this compound resulted in significant reductions in bacterial viability. The study utilized both agar diffusion and broth microdilution methods to confirm the antibacterial efficacy.
  • Fungal Inhibition Study
    • In vitro assays against Candida albicans showed that the compound inhibited fungal growth effectively at concentrations above its MIC. Further investigation revealed that it could disrupt biofilm formation, which is crucial for pathogenicity in fungal infections.

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